

# Spectral Data of 4-Fluoroisoquinoline: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Fluoroisoquinoline

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This technical guide provides a comprehensive overview of the available spectral data for **4-Fluoroisoquinoline** and its derivatives. Due to the limited availability of a complete public dataset for the parent compound, this guide presents data from closely related analogues and intermediates, offering valuable insights for researchers in the field.

## Spectroscopic Data

The following tables summarize the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and High-Resolution Mass Spectrometry (HRMS) data for derivatives of **4-Fluoroisoquinoline**. This information is critical for the structural elucidation and characterization of this important heterocyclic compound.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data for **4-Fluoroisoquinoline-3-carbaldehyde**, a close analogue of **4-Fluoroisoquinoline**, is presented below. The data was recorded on a 400 MHz instrument in CDCl<sub>3</sub>, with tetramethylsilane (TMS) as the internal standard<sup>[1]</sup>.

Table 1: <sup>1</sup>H NMR Data for **4-Fluoroisoquinoline-3-carbaldehyde** (400 MHz, CDCl<sub>3</sub>)<sup>[1]</sup>

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
10.48	s	-	1H
9.18	s	-	1H
8.29	d	7.3	1H
8.12	d	7.2	1H
7.93-7.87	m	-	2H

Table 2:  $^{13}\text{C}$  NMR Data for **4-Fluoroisoquinoline-3-carbaldehyde** (100 MHz,  $\text{CDCl}_3$ )[1]

Chemical Shift ( $\delta$ ) ppm	Coupling	Assignment
188.6	-	C
158.3	d, $^1\text{JFC} = 280.7$ Hz	C
149.0	d, $^4\text{JFC} = 5.4$ Hz	C
132.4	d, $^3\text{JFC} = 4.7$ Hz	C
132.1	d, $^2\text{JFC} = 5.8$ Hz	C
131.9	d, $^4\text{JFC} = 1.5$ Hz	C
131.5	-	C
127.6	d, $^4\text{JFC} = 1.9$ Hz	C
126.7	d, $^2\text{JFC} = 15.9$ Hz	C
121.7	d, $^3\text{JFC} = 5.1$ Hz	C

Table 3:  $^{19}\text{F}$  NMR Data for **4-Fluoroisoquinoline-3-carbaldehyde** (376 MHz,  $\text{CDCl}_3$ )[1]

Chemical Shift ( $\delta$ ) ppm	Multiplicity
-136.1	s

## Infrared (IR) Spectroscopy

Complete IR spectral data for the parent **4-Fluoroisoquinoline** is not readily available in the public domain. However, data for related compounds provides insight into the expected vibrational frequencies.

Table 4: Characteristic IR Absorptions of **4-Fluoroisoquinoline** Derivatives

Compound	Wavenumber (cm <sup>-1</sup> )	Source
4-Fluoro-1-hydroxyisoquinoline	3158, 1652	[2]
4-Fluoroisoquinoline sulfuric acid salt	1659, 1617, 1601, 1558, 1506, 1407, 1377, 1288, 1245, 1225, 1145, 1069, 1025, 893, 867, 795, 781, 714	[3]

## Mass Spectrometry (MS)

High-resolution mass spectrometry data for **4-Fluoroisoquinoline-3-carbaldehyde** provides the exact mass, confirming its elemental composition.

Table 5: High-Resolution Mass Spectrometry (HRMS) Data for **4-Fluoroisoquinoline-3-carbaldehyde**[1]

Ion	Calculated m/z	Found m/z
[M+Na] <sup>+</sup>	198.0331	198.0326

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above.

## NMR Spectroscopy

- Sample Preparation: A small quantity of the purified compound is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).

- **Internal Standard:** A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution.
- **Data Acquisition:** The sample is placed in an NMR spectrometer (e.g., 400 MHz).  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR spectra are recorded at room temperature.[\[1\]](#)

## Infrared (IR) Spectroscopy (KBr Pellet Method)

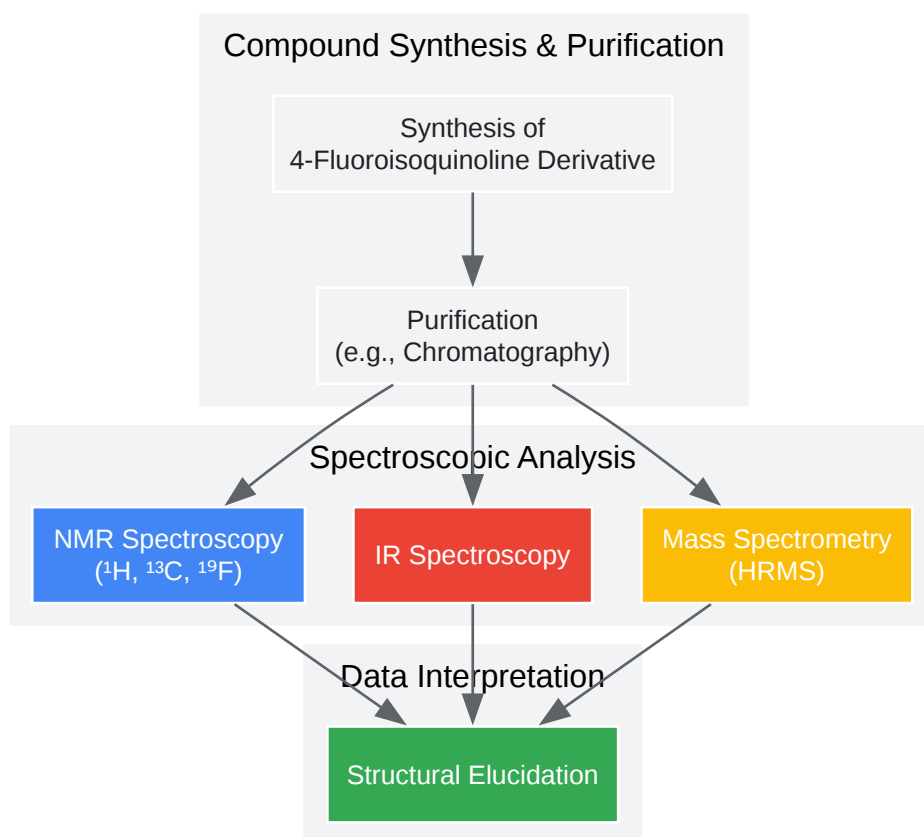
- **Sample Preparation:** A small amount of the solid sample is finely ground with dry potassium bromide (KBr).
- **Pellet Formation:** The mixture is pressed under high pressure to form a thin, transparent pellet.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

## Mass Spectrometry (Electron Ionization - EI)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically after separation by gas chromatography (GC).
- **Ionization:** The sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** A detector records the abundance of each ion, generating a mass spectrum.

## Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **4-Fluoroisoquinoline** derivatives.

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## References

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